molecular formula C22H27FN2O4S B11348258 1-[(4-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11348258
M. Wt: 434.5 g/mol
InChI Key: DLNPUZLRXBSRPG-UHFFFAOYSA-N
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Description

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and functional group modifications. The fluorobenzyl group is introduced via nucleophilic substitution reactions, while the methoxyphenyl group is added through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C22H27FN2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN2O4S/c1-29-21-8-4-17(5-9-21)10-13-24-22(26)19-11-14-25(15-12-19)30(27,28)16-18-2-6-20(23)7-3-18/h2-9,19H,10-16H2,1H3,(H,24,26)

InChI Key

DLNPUZLRXBSRPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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